Cas no 1608413-92-8 (N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride)

N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a chlorophenyl ethene moiety and a terminal aminopropyl group, rendered as a hydrochloride salt for enhanced stability and solubility. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of bioactive molecules. The presence of both sulfonamide and amine functionalities enables further derivatization, making it a valuable building block for drug discovery. Its hydrochloride form ensures improved handling and storage characteristics, facilitating its use in synthetic workflows.
N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride structure
1608413-92-8 structure
Product Name:N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride
CAS No:1608413-92-8
MF:C11H16Cl2N2O2S
MW:311.227939605713
CID:5404238
PubChem ID:86814132
Update Time:2025-05-20

N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Ethenesulfonamide, N-(3-aminopropyl)-2-(2-chlorophenyl)-, hydrochloride (1:1)
    • N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride
    • Inchi: 1S/C11H15ClN2O2S.ClH/c12-11-5-2-1-4-10(11)6-9-17(15,16)14-8-3-7-13;/h1-2,4-6,9,14H,3,7-8,13H2;1H
    • InChI Key: DFGKLBYLBYWBBB-UHFFFAOYSA-N
    • SMILES: C(S(NCCCN)(=O)=O)=CC1=CC=CC=C1Cl.[H]Cl

N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26575785-0.05g
N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride
1608413-92-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride

N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride (CAS No. 1608413-92-8): A Comprehensive Overview

N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride (CAS No. 1608413-92-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This comprehensive overview aims to provide a detailed insight into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride is defined by its key functional groups: an aminopropyl group, a chlorophenyl moiety, and a sulfonamide group. These functional groups contribute to the compound's overall reactivity and biological activity. The presence of the sulfonamide group is particularly noteworthy, as it is a common motif in many drugs due to its ability to form hydrogen bonds and interact with biological targets.

The synthesis of N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride typically involves several steps, starting with the preparation of the sulfonamide intermediate. One common approach is to react 2-chlorophenylacryloyl chloride with 3-aminopropanesulfonic acid in the presence of a base such as triethylamine. The resulting sulfonamide is then converted to its hydrochloride salt through acidification. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In terms of its physical properties, N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride is a white crystalline solid with a melting point ranging from 175°C to 178°C. It is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility characteristics are advantageous for both laboratory studies and pharmaceutical formulations.

The biological activities of N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride have been extensively studied in recent years. One of the most significant findings is its potential as an inhibitor of specific enzymes involved in neurodegenerative diseases. For instance, research has shown that this compound can effectively inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride may help reduce oxidative stress and neuroinflammation, thereby offering therapeutic benefits for conditions like Parkinson's disease.

Beyond its neuroprotective effects, N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride has also demonstrated antitumor properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism behind this antitumor activity is believed to involve the modulation of signaling pathways that regulate cell proliferation and survival. For example, it has been reported that N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride can inhibit the activation of the PI3K/AKT signaling pathway, which is often dysregulated in cancer cells.

In addition to its direct biological effects, N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride has also been explored as a potential drug delivery platform. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate other therapeutic agents and enhance their delivery to target tissues. This property makes it an attractive candidate for developing novel drug delivery systems that can improve the efficacy and safety of existing treatments.

The safety profile of N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride has been evaluated through various preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

Recent advancements in computational chemistry have also contributed to our understanding of the molecular mechanisms underlying the biological activities of N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride. Molecular docking studies have provided insights into how this compound interacts with specific protein targets at the atomic level. These computational models have helped guide the design of more potent analogs with improved pharmacological properties.

In conclusion, N-(3-aminopropyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride (CAS No. 1608413-92-8) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound holds great promise for advancing our understanding and treatment of various diseases.

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